molecular formula C15H17N3O2S B5040794 N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B5040794
M. Wt: 303.4 g/mol
InChI Key: VUURSDYYUUNPEW-UHFFFAOYSA-N
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Description

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound that features a morpholine ring, a pyridine ring, and a thiophene ring

Mechanism of Action

Target of Action

The compound N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide, also known as Rivaroxaban, primarily targets Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which subsequently leads to fibrin formation and blood clotting .

Mode of Action

Rivaroxaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, thereby preventing the formation of blood clots .

Biochemical Pathways

By inhibiting FXa, Rivaroxaban affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa prevents the conversion of prothrombin to thrombin, disrupting the cascade and ultimately preventing the formation of fibrin, the primary component of blood clots .

Pharmacokinetics

The pharmacokinetic properties of Rivaroxaban, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability . .

Result of Action

The primary molecular effect of Rivaroxaban’s action is the prevention of thrombin formation by inhibiting FXa . This results in a decreased ability for blood to clot, reducing the risk of thrombotic events such as stroke and pulmonary embolism . On a cellular level, this can prevent the aggregation of platelets, which are key players in the formation of blood clots .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the thiophene and pyridine rings . The reaction conditions often include the use of palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide is unique due to its specific combination of morpholine, pyridine, and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15(13-4-2-10-21-13)17-11-12-3-1-5-16-14(12)18-6-8-20-9-7-18/h1-5,10H,6-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUURSDYYUUNPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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